5-ethyl-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one
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Overview
Description
5-ethyl-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound that belongs to the class of furochromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate. This intermediate undergoes cyclization and subsequent oxidation to yield the desired furochromene structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the furochromene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-ethyl-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 5-ethyl-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-benzopyrone: Known for its antioxidant and anti-inflammatory properties.
6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate: Exhibits potential anticancer and antimicrobial activities.
Uniqueness
5-ethyl-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is unique due to its specific furochromene structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H16O4 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
5-ethyl-3-(3-methoxyphenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C20H16O4/c1-3-12-8-20(21)24-19-10-18-16(9-15(12)19)17(11-23-18)13-5-4-6-14(7-13)22-2/h4-11H,3H2,1-2H3 |
InChI Key |
PFOKXIBFANZFOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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